2,4-Dibromothiazole-5-methanol

Description

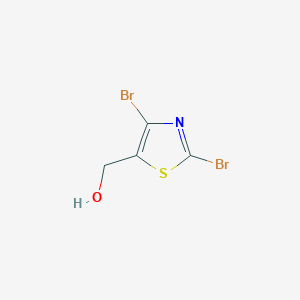

Structure

3D Structure

Properties

IUPAC Name |

(2,4-dibromo-1,3-thiazol-5-yl)methanol | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C4H3Br2NOS/c5-3-2(1-8)9-4(6)7-3/h8H,1H2 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

KDMYXTBGUWUKHT-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C(C1=C(N=C(S1)Br)Br)O | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C4H3Br2NOS | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID40435019 | |

| Record name | 2,4-Dibromothiazole-5-methanol | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID40435019 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

272.95 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

170232-68-5 | |

| Record name | 2,4-Dibromo-5-thiazolemethanol | |

| Source | CAS Common Chemistry | |

| URL | https://commonchemistry.cas.org/detail?cas_rn=170232-68-5 | |

| Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |

| Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |

| Record name | 2,4-Dibromothiazole-5-methanol | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID40435019 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Foundational & Exploratory

2,4-Dibromothiazole-5-methanol chemical properties

An In-Depth Technical Guide to 2,4-Dibromothiazole-5-methanol: Properties, Synthesis, and Applications in Drug Discovery

Introduction

2,4-Dibromothiazole-5-methanol is a highly functionalized heterocyclic compound that has garnered significant attention as a versatile building block in medicinal chemistry and materials science. Its structure, featuring a thiazole core, two bromine atoms at the C2 and C4 positions, and a primary alcohol at the C5 position, offers multiple reactive sites for strategic chemical modification. The thiazole ring is a well-established "privileged structure" in drug discovery, present in numerous FDA-approved therapeutic agents, which imparts favorable pharmacokinetic properties and diverse biological activities.[1] The bromine atoms serve as convenient handles for cross-coupling reactions, enabling the introduction of various substituents, while the hydroxymethyl group allows for oxidation, esterification, or etherification to build more complex molecular architectures.[1][2] This guide provides a comprehensive overview of the chemical properties, synthesis, reactivity, and applications of 2,4-dibromothiazole-5-methanol for researchers, scientists, and drug development professionals.

Physicochemical and Spectroscopic Properties

Understanding the fundamental properties of 2,4-dibromothiazole-5-methanol is critical for its effective use in synthesis and drug design. The compound is typically a solid at room temperature and requires specific storage conditions to ensure its stability.

Core Chemical Data

The key identifying and physical properties of 2,4-dibromothiazole-5-methanol are summarized in the table below. It is important to note that some physical properties, such as boiling point and density, are often reported as predicted values based on computational models.[3]

| Property | Value | Source(s) |

| CAS Number | 170232-68-5 | [4][5][6] |

| Molecular Formula | C₄H₃Br₂NOS | [3][4] |

| Molecular Weight | 272.95 g/mol | [3][4] |

| Appearance | White to light yellow powder/crystal | [7][8] |

| Boiling Point | 349.0 ± 27.0 °C (Predicted) | [3] |

| Density | 2.306 ± 0.06 g/cm³ (Predicted) | [3] |

| pKa | 12.50 ± 0.10 (Predicted) | [3] |

| Storage Temperature | 2-8°C, under inert gas (Nitrogen or Argon) | [3][9] |

Spectroscopic Data

Spectroscopic analysis is essential for confirming the structure and purity of the compound. Proton Nuclear Magnetic Resonance (¹H NMR) data provides characteristic signals for the protons in the molecule.

-

¹H NMR (500 MHz, CDCl₃): δ 4.78 (s, 2H, -CH₂OH), 2.11 (s, 1H, -OH).[4]

The two-proton singlet at approximately 4.78 ppm corresponds to the methylene protons of the hydroxymethyl group. The one-proton singlet around 2.11 ppm is characteristic of the hydroxyl proton; its chemical shift can vary depending on solvent and concentration.

Synthesis and Purification

2,4-Dibromothiazole-5-methanol is not typically synthesized from first principles in a standard laboratory setting but is rather prepared from a closely related precursor, 2,4-dibromothiazole-5-carbaldehyde.[4][10] The most common and efficient method is the selective reduction of the aldehyde functional group.

Synthetic Pathway: Reduction of Aldehyde

The synthesis involves the reduction of the aldehyde group of 2,4-dibromothiazole-5-carbaldehyde to a primary alcohol using a mild reducing agent like sodium borohydride (NaBH₄). This reagent is chosen for its selectivity; it readily reduces aldehydes and ketones without affecting the aromatic thiazole ring or the carbon-bromine bonds under standard conditions.

Caption: Synthetic route from aldehyde to alcohol.

Experimental Protocol

The following protocol is a representative procedure for the synthesis and purification of 2,4-dibromothiazole-5-methanol.[4]

Step 1: Reaction Setup

-

Dissolve 2,4-dibromothiazole-5-carbaldehyde (e.g., 2.0 g, 7.4 mmol) in methanol (80 mL) in a round-bottom flask equipped with a magnetic stirrer.[4]

Step 2: Addition of Reducing Agent

-

To the stirred solution, add sodium borohydride (NaBH₄) (e.g., 419 mg, 11.0 mmol) portion-wise at room temperature. The portion-wise addition helps to control any initial exotherm.[4]

Step 3: Reaction Monitoring

-

Allow the reaction mixture to stir at room temperature overnight.[4] Progress can be monitored by Thin Layer Chromatography (TLC) by observing the disappearance of the starting aldehyde spot.

Step 4: Quenching and Extraction

-

Upon completion, carefully quench the reaction by adding 10% aqueous NaOH solution. This step neutralizes any remaining acid and decomposes the borate esters formed during the reaction.[4]

-

Dilute the mixture with water and transfer it to a separatory funnel.

-

Extract the aqueous layer with ethyl acetate (2 x 50 mL). Ethyl acetate is a common solvent for extracting moderately polar organic compounds.[4]

Step 5: Purification

-

Combine the organic phases and concentrate the solution under reduced pressure to remove the solvent.[4]

-

Purify the resulting crude product by silica gel column chromatography using a hexane/ethyl acetate (3:1, v/v) mixture as the eluent to yield the final product, 2,4-dibromothiazole-5-methanol.[4]

Chemical Reactivity and Derivatization

The synthetic utility of 2,4-dibromothiazole-5-methanol stems from its three distinct reactive sites: the C2-Br bond, the C4-Br bond, and the C5-hydroxymethyl group. This trifunctional nature allows for sequential and site-selective modifications.

Reactions of the Hydroxymethyl Group

The primary alcohol is a versatile functional group that can undergo several key transformations:

-

Oxidation: The alcohol can be oxidized back to the corresponding aldehyde using mild oxidizing agents like manganese dioxide (MnO₂) or Dess-Martin periodinane. This aldehyde is a crucial intermediate for forming imines, Wittig olefination, or other carbonyl chemistries.

-

Esterification/Etherification: The hydroxyl group can be readily converted into esters or ethers to introduce different functionalities or protecting groups, which is a common strategy in multi-step syntheses.

Reactions of the Carbon-Bromine Bonds

The two bromine atoms are prime sites for metal-catalyzed cross-coupling reactions, which are cornerstone transformations in modern drug discovery for creating carbon-carbon and carbon-heteroatom bonds.

-

Suzuki Coupling: Reaction with boronic acids or esters in the presence of a palladium catalyst allows for the introduction of aryl, heteroaryl, or alkyl groups.

-

Stille Coupling: Palladium-catalyzed coupling with organostannanes provides another robust method for C-C bond formation.

-

Buchwald-Hartwig Amination: This reaction enables the formation of C-N bonds by coupling with amines, providing access to a wide range of 2- or 4-aminothiazole derivatives.

The differential reactivity of the C2 and C4 positions, a known phenomenon in thiazole chemistry, can potentially be exploited for selective, stepwise functionalization, although specific conditions would need to be empirically determined.[11]

Caption: Key derivatization pathways for the title compound.

Applications in Medicinal Chemistry and Drug Discovery

The 2,4-dibromothiazole moiety is a powerful scaffold for building molecules with therapeutic potential. Halogenated 2-aminothiazoles, for instance, are a promising class of compounds in the development of novel anticancer and antimicrobial agents.[12]

-

Kinase Inhibitors: The 2,5-disubstituted thiazole framework is a common and effective core structure for designing potent and selective protein kinase inhibitors, which are critical in oncology.[1] 2,4-Dibromothiazole-5-methanol can serve as a precursor to these structures, allowing for the strategic installation of aryl groups at the bromine positions that can interact with key residues in the kinase active site.

-

Neurodegenerative Diseases: Derivatives of dibromothiazoles have been instrumental in synthesizing inhibitors for enzymes like Glycogen Synthase Kinase 3 (GSK-3), which is implicated in the pathology of Alzheimer's disease.[1]

-

Anticancer Agents: The broader class of 2,4-thiazolidinediones (TZDs), which share the thiazole core, have emerged as promising anticancer scaffolds by modulating key pathways in tumorigenesis, including cell proliferation and apoptosis.[13] The versatility of 2,4-dibromothiazole-5-methanol makes it an attractive starting point for libraries aimed at discovering new anticancer agents.

Safety and Handling

As with any halogenated organic compound, proper safety precautions are essential when handling 2,4-dibromothiazole-5-methanol. The following guidelines are based on available safety data sheets (SDS).[3][5]

-

Hazard Identification: The compound is classified as harmful if swallowed (H302) and causes skin irritation (H315).[3] The related compound, 2,4-dibromothiazole, is also noted to cause serious eye damage and may cause respiratory irritation.[14][15]

-

Personal Protective Equipment (PPE): Always wear appropriate PPE, including chemical-resistant gloves (e.g., nitrile), safety goggles or a face shield, and a lab coat.[14][16] Work in a well-ventilated area or a chemical fume hood to avoid inhalation of dust or vapors.[15]

-

Handling: Avoid contact with skin, eyes, and clothing.[15] Wash hands thoroughly after handling.[14] Do not eat, drink, or smoke in the laboratory.

-

Storage: Store in a tightly sealed container in a cool, dry, and dark place.[8] It is recommended to store under an inert atmosphere (e.g., argon or nitrogen) at 2-8°C to prevent degradation.[3][9]

-

Disposal: Dispose of waste material in accordance with local, state, and federal regulations. Do not allow the chemical to enter drains or waterways.[14][16]

References

-

2-Bromothiazole-5-methanol. (n.d.). ChemBK. Retrieved from [Link]

-

A facile synthesis of novel 2,4-diarylthiazole-5-carboxylates from α-bromo-β-keto esters and aromatic thioamides under solvent free conditions. (2009). ResearchGate. Retrieved from [Link]

-

2,4-Dibromo-thiazole-5-carbaldehyde | C4HBr2NOS. (n.d.). PubChem. Retrieved from [Link]

-

(4-Bromothiazol-5-yl)methanol | CAS 262444-15-5. (n.d.). AMERICAN ELEMENTS. Retrieved from [Link]

-

The X-ray Structures of 2,4-Dibromothiazole and 2,4-Diacetyl-5-bromothiazole. (2015). ResearchGate. Retrieved from [Link]

- The preparation method of 2-thiazole carboxaldehyde compounds. (n.d.). Google Patents.

-

Synthesis of Thiazolo[5,4-d]thiazoles in an Eco-Friendly L-Proline–Ethylene Glycol Mixture. (2023). MDPI. Retrieved from [Link]

-

Search for the Active Ingredients from a 2‐Aminothiazole DMSO Stock Solution with Antimalarial Activity. (2021). PMC - NIH. Retrieved from [Link]

-

Five years of research on 2,4-thiazolidinediones as anticancer agents: medicinal chemistry insights (2020–2024). (2024). PubMed Central. Retrieved from [Link]

-

2-Bromothiazole-5-methanol, min 98%, 10 grams. (n.d.). CP Lab Safety. Retrieved from [Link]

Sources

- 1. pdf.benchchem.com [pdf.benchchem.com]

- 2. CAS 4175-77-3: 2,4-dibormothiazole | CymitQuimica [cymitquimica.com]

- 3. 2,4-Dibromothiazole-5-methanol price,buy 2,4-Dibromothiazole-5-methanol - chemicalbook [chemicalbook.com]

- 4. 2,4-Dibromothiazole-5-methanol | 170232-68-5 [m.chemicalbook.com]

- 5. 2,4-Dibromothiazole-5-methanol - Safety Data Sheet [chemicalbook.com]

- 6. 2,4-Dibromothiazole-5-methanol | 170232-68-5 [sigmaaldrich.com]

- 7. 2,4-Dibromothiazole | 4175-77-3 | TCI EUROPE N.V. [tcichemicals.com]

- 8. 4175-77-3 CAS MSDS (2,4-Dibromothiazole) Melting Point Boiling Point Density CAS Chemical Properties [chemicalbook.com]

- 9. 170232-68-5|2,4-Dibromothiazole-5-methanol|BLD Pharm [bldpharm.com]

- 10. 2,4-Dibromo-thiazole-5-carbaldehyde | C4HBr2NOS | CID 3692839 - PubChem [pubchem.ncbi.nlm.nih.gov]

- 11. researchgate.net [researchgate.net]

- 12. pdf.benchchem.com [pdf.benchchem.com]

- 13. Five years of research on 2,4-thiazolidinediones as anticancer agents: medicinal chemistry insights (2020–2024) - PMC [pmc.ncbi.nlm.nih.gov]

- 14. file.medchemexpress.com [file.medchemexpress.com]

- 15. fishersci.com [fishersci.com]

- 16. chemicalbook.com [chemicalbook.com]

The Versatile Building Block: A Technical Guide to 2,4-Dibromothiazole-5-methanol

An In-Depth Review for Chemical Researchers and Drug Development Professionals

Introduction: The Strategic Importance of the Thiazole Moiety

The thiazole ring, a five-membered aromatic heterocycle containing sulfur and nitrogen, is a privileged scaffold in medicinal chemistry and materials science.[1][2] Its unique electronic properties and ability to engage in various non-covalent interactions have made it a cornerstone in the design of numerous therapeutic agents and functional materials.[3] Within the diverse family of thiazole-based synthons, 2,4-Dibromothiazole-5-methanol (CAS No. 170232-68-5) emerges as a particularly strategic building block. The differential reactivity of its two bromine atoms, coupled with the synthetic handle provided by the hydroxymethyl group, offers a versatile platform for the construction of complex molecular architectures. This guide provides an in-depth technical overview of its synthesis, properties, reactivity, and applications, tailored for researchers and professionals in the field of chemical and pharmaceutical development.

Physicochemical and Spectroscopic Profile

A thorough understanding of a building block's fundamental properties is paramount for its effective utilization in synthesis. The key physicochemical and spectroscopic data for 2,4-Dibromothiazole-5-methanol are summarized below.

Core Properties

| Property | Value | Source |

| CAS Number | 170232-68-5 | [4] |

| Molecular Formula | C₄H₃Br₂NOS | [4] |

| Molecular Weight | 272.95 g/mol | [4] |

| Appearance | Solid (Typical) | N/A |

| Boiling Point | 349.0±27.0 °C (Predicted) | N/A |

| Density | 2.306±0.06 g/cm³ (Predicted) | N/A |

Spectroscopic Data

Spectroscopic analysis is crucial for the unambiguous identification and characterization of 2,4-Dibromothiazole-5-methanol.

-

¹H NMR (500 MHz, CDCl₃): The proton nuclear magnetic resonance spectrum typically exhibits a singlet for the hydroxyl proton at approximately δ 2.11 ppm and a singlet for the methylene protons (CH₂OH) at around δ 4.78 ppm.[4] The absence of a proton at the C-5 position of the thiazole ring is a key feature.

-

Mass Spectrometry (DCI/NH₃): The mass spectrum shows a characteristic molecular ion peak (M+) at m/z 274, consistent with the molecular weight of the compound.[4] The isotopic pattern resulting from the two bromine atoms would be a key diagnostic feature.

-

Infrared (IR) Spectroscopy: Key vibrational frequencies would include a broad O-H stretching band for the hydroxyl group (around 3300-3600 cm⁻¹), C-H stretching vibrations, and characteristic C=N and C-S stretching frequencies for the thiazole ring. The C-Br stretching vibrations would appear in the lower frequency region of the spectrum.

Synthesis and Purification

The preparation of 2,4-Dibromothiazole-5-methanol is most commonly achieved through the reduction of its corresponding aldehyde, 2,4-Dibromo-thiazole-5-carbaldehyde.

Workflow for the Synthesis of 2,4-Dibromothiazole-5-methanol

Caption: Synthetic workflow for the preparation of 2,4-Dibromothiazole-5-methanol.

Detailed Experimental Protocol

This protocol is based on a general procedure for the reduction of the corresponding aldehyde.[4]

-

Dissolution: Dissolve 2,4-dibromo-thiazole-5-carbaldehyde (e.g., 2.0 g, 7.4 mmol) in methanol (80 mL) in a round-bottom flask equipped with a magnetic stirrer.[4]

-

Reduction: To the stirred solution, add sodium borohydride (NaBH₄) (e.g., 419 mg, 11.0 mmol) portion-wise at room temperature. The addition should be controlled to manage any effervescence.[4]

-

Reaction: Stir the reaction mixture at room temperature overnight to ensure complete conversion. The progress of the reaction can be monitored by thin-layer chromatography (TLC).[4]

-

Quenching: Upon completion, carefully quench the reaction by the slow addition of a 10% aqueous sodium hydroxide (NaOH) solution.[4]

-

Extraction: Dilute the mixture with water and extract the product with ethyl acetate (2 x 50 mL).[4]

-

Washing and Drying: Combine the organic layers, wash with brine, and dry over anhydrous sodium sulfate.

-

Concentration: Remove the solvent under reduced pressure using a rotary evaporator to obtain the crude product.[4]

-

Purification: Purify the crude product by silica gel column chromatography using a mixture of hexane and ethyl acetate (e.g., 3:1 v/v) as the eluent to afford pure 2,4-Dibromothiazole-5-methanol.[4] A typical yield for this reaction is high, around 91%.[4]

The Chemistry of a Versatile Building Block: Reactivity and Applications

The synthetic utility of 2,4-Dibromothiazole-5-methanol lies in the differential reactivity of its two bromine atoms, which allows for selective functionalization.

Differential Reactivity of the Bromine Atoms

The bromine atom at the C2 position of the thiazole ring is more electron-deficient and, therefore, more reactive towards metal-halogen exchange and palladium-catalyzed cross-coupling reactions compared to the bromine atom at the C4 position.[6] This regioselectivity is a powerful tool for synthetic chemists.

-

Reaction at C2: The C2-Br bond can be selectively cleaved using organolithium reagents (lithium-halogen exchange) or subjected to various cross-coupling reactions such as Suzuki, Stille, and Negishi couplings.[6]

-

Reaction at C4: Following functionalization at the C2 position, the less reactive C4-Br bond can then be targeted for further transformations, allowing for the stepwise and controlled introduction of different substituents.[6]

Logical Flow of Selective Functionalization

Caption: Regioselective functionalization of the 2,4-dibromothiazole core.

Applications in the Synthesis of Bioactive Molecules

The thiazole moiety is a key component in a vast array of biologically active compounds, including antibacterial, antifungal, antitumor, and anti-inflammatory agents.[1][2] 2,4-Dibromothiazole-5-methanol serves as a valuable precursor for the synthesis of such molecules. While specific examples detailing the direct use of the title compound are sparse in readily available literature, its parent compound, 2,4-dibromothiazole, is a documented building block in the synthesis of complex natural products like Melithiazole C. The hydroxymethyl group in 2,4-Dibromothiazole-5-methanol provides an additional point for diversification, allowing for its incorporation into larger molecules through esterification, etherification, or conversion to other functional groups.

Safety and Handling

As with any chemical reagent, proper safety precautions must be observed when handling 2,4-Dibromothiazole-5-methanol. The following information is based on safety data for the closely related 2,4-dibromothiazole and should be considered as a guideline. A specific Safety Data Sheet (SDS) for 2,4-Dibromothiazole-5-methanol should always be consulted.

-

Hazard Statements: Harmful if swallowed. Causes skin irritation. Causes serious eye damage. May cause respiratory irritation.

-

Precautionary Statements:

-

Prevention: Wash hands and any exposed skin thoroughly after handling. Do not eat, drink, or smoke when using this product. Wear protective gloves, protective clothing, eye protection, and face protection. Avoid breathing dust, fumes, gas, mist, vapors, or spray. Use only outdoors or in a well-ventilated area.

-

Response:

-

If on skin: Wash with plenty of soap and water. If skin irritation occurs, get medical advice/attention. Take off contaminated clothing and wash it before reuse.

-

If in eyes: Rinse cautiously with water for several minutes. Remove contact lenses, if present and easy to do. Continue rinsing. Immediately call a POISON CENTER or doctor/physician.

-

If inhaled: Remove person to fresh air and keep comfortable for breathing. Call a POISON CENTER or doctor if you feel unwell.

-

If swallowed: Call a POISON CENTER or doctor/physician if you feel unwell. Rinse mouth.

-

-

Storage: Store in a well-ventilated place. Keep container tightly closed. Store locked up.

-

Disposal: Dispose of contents/container to an approved waste disposal plant.

-

Conclusion

2,4-Dibromothiazole-5-methanol is a highly valuable and versatile building block for organic synthesis. Its well-defined structure, coupled with the predictable and regioselective reactivity of its bromine substituents, makes it an ideal starting material for the synthesis of a wide range of complex, functionalized thiazole derivatives. The presence of the hydroxymethyl group further enhances its utility, providing an additional site for molecular elaboration. For researchers and scientists in drug discovery and materials science, a thorough understanding of the properties and reactivity of this compound opens up numerous possibilities for the development of novel and impactful molecules. As the demand for sophisticated heterocyclic compounds continues to grow, the importance of strategic building blocks like 2,4-Dibromothiazole-5-methanol is set to increase, solidifying its place in the synthetic chemist's toolbox.

References

Sources

- 1. Thiazole: A Versatile Standalone Moiety Contributing to the Development of Various Drugs and Biologically Active Agents - PMC [pmc.ncbi.nlm.nih.gov]

- 2. Application and synthesis of thiazole ring in clinically approved drugs - PubMed [pubmed.ncbi.nlm.nih.gov]

- 3. jchemrev.com [jchemrev.com]

- 4. 2,4-Dibromothiazole-5-methanol | 170232-68-5 [m.chemicalbook.com]

- 5. researchgate.net [researchgate.net]

- 6. researchgate.net [researchgate.net]

An In-Depth Technical Guide to the Synthesis of 2,4-Dibromothiazole-5-methanol

Introduction: The Strategic Importance of Brominated Thiazoles in Medicinal Chemistry

In the landscape of modern drug discovery, heterocyclic scaffolds form the backbone of a vast number of therapeutic agents. Among these, the thiazole ring is a "privileged structure," a recurring motif in numerous approved drugs, valued for its unique electronic properties and ability to engage in diverse biological interactions. The strategic introduction of bromine atoms onto this scaffold, as seen in molecules like 2,4-Dibromothiazole-5-methanol, creates a highly versatile and powerful building block for medicinal chemists.[1]

Bromine atoms serve as exceptionally useful synthetic handles, enabling a wide range of subsequent chemical modifications through reactions such as palladium-catalyzed cross-couplings (e.g., Suzuki, Sonogashira, Heck).[1] This allows for the systematic and efficient exploration of the chemical space around the thiazole core, a critical process in lead optimization to fine-tune pharmacological properties like potency, selectivity, and pharmacokinetics. Specifically, 2,4-Dibromothiazole-5-methanol provides three distinct points for diversification: the reactive bromine atoms at the C2 and C4 positions, and the primary alcohol at the C5 position, which can be further oxidized or derivatized. This trifunctional nature makes it a coveted intermediate in the synthesis of complex molecules, particularly kinase inhibitors for oncology and compounds targeting neurodegenerative diseases.[1]

This guide provides a comprehensive, in-depth examination of a reliable and scalable synthetic pathway to 2,4-Dibromothiazole-5-methanol, detailing not only the procedural steps but also the underlying chemical principles and rationale that govern each transformation.

Overall Synthetic Strategy

The synthesis of 2,4-Dibromothiazole-5-methanol is most effectively approached through a linear, three-stage sequence starting from a commercially available precursor. This strategy is designed for efficiency and control, ensuring high yields and purity at each step. The pathway involves:

-

Dibromination: Introduction of two bromine atoms onto the thiazole ring to create the core 2,4-dibromothiazole scaffold.

-

Formylation: Installation of an aldehyde group at the C5 position via an electrophilic aromatic substitution.

-

Reduction: Selective reduction of the newly introduced aldehyde to the target primary alcohol.

The entire workflow can be visualized as follows:

Sources

2,4-Dibromothiazole-5-methanol molecular weight and formula

An In-Depth Technical Guide to 2,4-Dibromothiazole-5-methanol: Properties, Synthesis, and Applications

Authored by: A Senior Application Scientist

Introduction

2,4-Dibromothiazole-5-methanol is a highly functionalized heterocyclic compound of significant interest to the scientific community, particularly those in drug discovery and medicinal chemistry. The thiazole ring is a well-established "privileged structure," found in numerous FDA-approved therapeutic agents, owing to its ability to engage in a wide range of biological interactions. The presence of two bromine atoms and a hydroxymethyl group on the thiazole core provides a versatile scaffold for synthetic chemists. The bromine atoms at the 2 and 4 positions serve as reactive handles for various cross-coupling reactions, while the methanol group at the 5-position offers a site for esterification, etherification, or oxidation to the corresponding aldehyde, enabling the construction of complex molecular architectures. This guide provides a comprehensive overview of its chemical properties, a validated synthetic protocol, and its potential applications, grounded in established scientific principles.

Physicochemical and Structural Data

The fundamental properties of 2,4-Dibromothiazole-5-methanol are crucial for its application in experimental design. These data inform decisions on reaction conditions, purification methods, and storage.

| Property | Value | Source(s) |

| Molecular Formula | C₄H₃Br₂NOS | [1][2][3] |

| Molecular Weight | 272.95 g/mol | [1][2][4] |

| CAS Number | 170232-68-5 | [1][2][5] |

| Synonyms | (2,4-dibromo-1,3-thiazol-5-yl)methanol, 2,4-DIBROMO-5-(HYDROXYMETHYL)THIAZOLE | [2][3] |

| Predicted Boiling Point | 349.0 ± 27.0 °C | [2] |

| Predicted Density | 2.306 ± 0.06 g/cm³ | [2] |

| Predicted pKa | 12.50 ± 0.10 | [2] |

Synthesis Protocol: Reduction of 2,4-Dibromothiazole-5-carboxaldehyde

The synthesis of 2,4-Dibromothiazole-5-methanol is most commonly achieved through the selective reduction of its corresponding aldehyde, 2,4-dibromothiazole-5-carboxaldehyde. This transformation is a cornerstone of organic synthesis, converting a carbonyl group into a primary alcohol.

Causality and Experimental Rationale

The choice of sodium borohydride (NaBH₄) as the reducing agent is deliberate. NaBH₄ is a mild and selective reducing agent, ideal for converting aldehydes and ketones to alcohols without affecting other potentially reducible functional groups that might be present in more complex substrates. Its reaction in a protic solvent like methanol (MeOH) is efficient and proceeds under ambient conditions, which is favorable for preserving the integrity of the dibromothiazole core. The mechanism involves the transfer of a hydride ion (H⁻) from the borohydride complex to the electrophilic carbonyl carbon of the aldehyde. Subsequent protonation of the resulting alkoxide by the solvent yields the primary alcohol.

Step-by-Step Methodology

-

Dissolution: Dissolve 2,4-dibromothiazole-5-carboxaldehyde (e.g., 2.0 g, 7.4 mmol) in methanol (80 mL) in an appropriately sized round-bottom flask equipped with a magnetic stir bar.[1]

-

Addition of Reducing Agent: To the stirred solution, add sodium borohydride (NaBH₄) (e.g., 419 mg, 11.0 mmol) portion-wise at room temperature.[1] Note: A slight exotherm may be observed.

-

Reaction: Allow the reaction mixture to stir at room temperature overnight to ensure complete conversion.[1]

-

Quenching: Carefully quench the reaction by adding 10% aqueous sodium hydroxide (NaOH) solution. This step neutralizes any remaining borohydride and ensures the product is in its neutral form.[1]

-

Extraction: Dilute the mixture with water and extract the product into an organic solvent such as ethyl acetate (2x).[1] The use of a separatory funnel is standard for this liquid-liquid extraction.

-

Drying and Concentration: Combine the organic phases, dry over an anhydrous salt like sodium sulfate (Na₂SO₄), filter, and concentrate the solvent under reduced pressure using a rotary evaporator.[1]

-

Purification: The resulting crude product can be purified by silica gel column chromatography. A typical eluent system is a mixture of hexane and ethyl acetate (e.g., 3:1, v/v), which should afford the pure 2,4-dibromothiazole-5-methanol.[1] A yield of approximately 91% has been reported for this procedure.[1]

Synthesis Workflow Diagram

Caption: Workflow for the reduction of 2,4-dibromothiazole-5-carboxaldehyde.

Applications in Research and Drug Development

While direct biological applications of 2,4-Dibromothiazole-5-methanol are not extensively documented, its value lies in its role as a versatile synthetic intermediate. The strategic placement of its functional groups makes it a powerful building block for synthesizing more complex, biologically active molecules.

-

Scaffold for Kinase Inhibitors: The thiazole core is a common motif in protein kinase inhibitors, which are crucial in oncology.[6] The dibromo-functionality allows for sequential, site-selective palladium-catalyzed cross-coupling reactions (e.g., Suzuki, Stille, Sonogashira) to introduce various aryl or alkyl groups, enabling the exploration of the chemical space around the thiazole scaffold to optimize binding affinity and selectivity for specific kinase targets.[6]

-

Precursor for Neurodegenerative Disease Therapeutics: Derivatives of substituted thiazoles have been investigated as inhibitors for enzymes like Glycogen Synthase Kinase 3 (GSK-3), which is implicated in the pathology of Alzheimer's disease.[6] 2,4-Dibromothiazole-5-methanol serves as an excellent starting point for creating libraries of compounds to screen for such activity.

-

Synthesis of Natural Product Analogues: The related compound, 2,4-dibromothiazole, is a key building block in the synthesis of Melithiazole C, a natural product with antifungal properties.[7] This highlights the utility of the 2,4-dibromothiazole framework in constructing molecules with defined biological functions.

Safety, Handling, and Storage

Proper handling of 2,4-Dibromothiazole-5-methanol is essential to ensure laboratory safety. This compound is intended for research and development use only.[5]

Hazard Identification

Based on available Safety Data Sheets (SDS), the compound is classified with the following hazards:

-

H302: Harmful if swallowed.[2]

-

H315: Causes skin irritation.[2]

-

H319: Causes serious eye irritation.[8]

Recommended Safety Protocols

-

Personal Protective Equipment (PPE): Always wear appropriate PPE, including chemical-resistant gloves (e.g., nitrile), safety goggles with side-shields or a face shield, and a lab coat.[8][9]

-

Ventilation: Handle the compound in a well-ventilated area, preferably within a chemical fume hood, to avoid inhalation of dust or vapors.[9][10]

-

Handling: Avoid contact with skin, eyes, and clothing.[10] Wash hands thoroughly after handling.[9] Do not eat, drink, or smoke in the laboratory.[9]

-

First Aid Measures:

-

If Swallowed: Rinse mouth and call a POISON CENTER or doctor if you feel unwell.[9][10]

-

If Inhaled: Remove the person to fresh air and keep comfortable for breathing.[9][10]

-

If in Eyes: Rinse cautiously with water for several minutes. Remove contact lenses if present and easy to do. Continue rinsing.[8][10]

-

-

Storage: Store in a tightly sealed container under an inert atmosphere (e.g., nitrogen or argon) in a cool, dry, and well-ventilated place.[2][4] Recommended storage temperature is 2-8°C.[2][4]

Safety Workflow Diagram

Caption: Key safety and handling procedures for 2,4-Dibromothiazole-5-methanol.

Conclusion

2,4-Dibromothiazole-5-methanol stands out as a valuable and versatile building block for synthetic and medicinal chemists. Its well-defined structure, characterized molecular weight of 272.95 g/mol and formula C₄H₃Br₂NOS, coupled with multiple reactive sites, allows for its strategic incorporation into complex molecular designs. The straightforward and high-yielding synthesis from its corresponding aldehyde makes it readily accessible for research purposes. Adherence to strict safety protocols is paramount when handling this compound. For researchers in drug development, 2,4-Dibromothiazole-5-methanol offers a robust platform for generating novel compounds aimed at a range of therapeutic targets, underscoring its importance in the advancement of chemical and pharmaceutical sciences.

References

Sources

- 1. 2,4-Dibromothiazole-5-methanol | 170232-68-5 [m.chemicalbook.com]

- 2. 2,4-Dibromothiazole-5-methanol price,buy 2,4-Dibromothiazole-5-methanol - chemicalbook [chemicalbook.com]

- 3. 2,4-Dibromothiazole-5-methanol | 170232-68-5 [sigmaaldrich.com]

- 4. 170232-68-5|2,4-Dibromothiazole-5-methanol|BLD Pharm [bldpharm.com]

- 5. 2,4-Dibromothiazole-5-methanol - Safety Data Sheet [chemicalbook.com]

- 6. pdf.benchchem.com [pdf.benchchem.com]

- 7. 2,4-Dibromothiazole | 4175-77-3 [chemicalbook.com]

- 8. chemicalbook.com [chemicalbook.com]

- 9. file.medchemexpress.com [file.medchemexpress.com]

- 10. fishersci.com [fishersci.com]

A Technical Guide to (2,4-dibromo-1,3-thiazol-5-yl)methanol: Synthesis, Properties, and Applications in Drug Discovery

Executive Summary: (2,4-dibromo-1,3-thiazol-5-yl)methanol is a key heterocyclic building block, distinguished by its dibrominated thiazole core. The differential reactivity of the bromine atoms at the C2 and C4 positions provides medicinal chemists with versatile handles for selective functionalization, enabling the construction of complex molecular architectures. This guide offers an in-depth analysis of its chemical properties, a detailed protocol for its synthesis, and a discussion of its strategic application in the development of novel therapeutic agents, particularly within oncology and neurodegenerative disease research. For researchers and drug development professionals, this compound represents a pivotal starting point for library synthesis and lead optimization campaigns.

Chemical Identity and Physicochemical Properties

(2,4-dibromo-1,3-thiazol-5-yl)methanol is a solid organic compound whose structure is foundational for more complex derivatives. The thiazole ring is a "privileged scaffold" in medicinal chemistry, appearing in numerous FDA-approved drugs.[1] The presence of two bromine atoms and a hydroxymethyl group provides three distinct points for chemical modification.

| Property | Value | Source |

| IUPAC Name | (2,4-dibromo-1,3-thiazol-5-yl)methanol | N/A |

| CAS Number | 170232-68-5 | [2] |

| Molecular Formula | C₄H₃Br₂NOS | [2] |

| Molecular Weight | 272.95 g/mol | [2] |

| Canonical SMILES | C1=C(N=C(S1)Br)Br(CO) | Inferred |

| InChIKey | Inferred from structure | N/A |

| Boiling Point | 349.0 ± 27.0 °C (Predicted) | [2] |

| Density | 2.306 ± 0.06 g/cm³ (Predicted) | [2] |

| pKa | 12.50 ± 0.10 (Predicted) | [2] |

Synthesis and Mechanism

The most common and efficient synthesis of (2,4-dibromo-1,3-thiazol-5-yl)methanol involves the selective reduction of its corresponding aldehyde, 2,4-dibromo-1,3-thiazole-5-carbaldehyde.[2]

Principle of Synthesis

The synthesis relies on the chemoselective reduction of an aldehyde to a primary alcohol. Sodium borohydride (NaBH₄) is the reagent of choice for this transformation. It is a mild reducing agent, which is advantageous as it minimizes the risk of side reactions, such as the reduction of the thiazole ring or cleavage of the carbon-bromine bonds, which would require harsher conditions. Methanol serves as an ideal solvent, as it readily dissolves the aldehyde starting material and the NaBH₄ reagent, and its protic nature facilitates the quenching of the intermediate borate ester.[3]

Detailed Experimental Protocol

This protocol is adapted from established procedures for the reduction of 2,4-dibromo-1,3-thiazole-5-carbaldehyde.[2]

Materials:

-

2,4-dibromo-1,3-thiazole-5-carbaldehyde (1.0 eq)

-

Methanol (CH₃OH)

-

Sodium borohydride (NaBH₄) (1.5 eq)

-

10% Sodium Hydroxide (NaOH) solution

-

Ethyl acetate

-

Deionized water

-

Anhydrous sodium sulfate (Na₂SO₄)

-

Silica gel for column chromatography

-

Hexane/Ethyl acetate solvent system

Procedure:

-

Reaction Setup: In a round-bottom flask equipped with a magnetic stir bar, dissolve 2,4-dibromo-1,3-thiazole-5-carbaldehyde (e.g., 2.0 g, 7.4 mmol) in methanol (80 mL).

-

Addition of Reducing Agent: Cool the solution to 0 °C in an ice bath. Add sodium borohydride (e.g., 419 mg, 11.0 mmol) portion-wise over 10-15 minutes, ensuring the temperature remains below 5 °C.

-

Reaction: Remove the ice bath and allow the reaction mixture to stir at room temperature overnight. Monitor the reaction progress using Thin Layer Chromatography (TLC).

-

Quenching: Upon completion, carefully quench the reaction by slowly adding 10% NaOH solution until the effervescence ceases.

-

Extraction: Dilute the mixture with deionized water and extract with ethyl acetate (3 x 50 mL).

-

Drying and Concentration: Combine the organic phases, dry over anhydrous sodium sulfate, filter, and concentrate the solvent under reduced pressure using a rotary evaporator.

-

Purification: Purify the resulting crude product by silica gel column chromatography using a hexane/ethyl acetate (3:1, v/v) eluent system to yield (2,4-dibromo-1,3-thiazol-5-yl)methanol as a solid.[2] A typical yield for this reaction is high, often around 91%.[2]

Diagram 1: Synthesis Workflow

Caption: Workflow for the synthesis of (2,4-dibromo-1,3-thiazol-5-yl)methanol.

Spectroscopic Characterization

Confirmation of the structure is achieved through standard spectroscopic methods.

| Data Type | Details | Source |

| ¹H NMR | (500 MHz, CDCl₃) δ 4.78 (s, 2H, -CH₂OH), 2.11 (s, 1H, -OH) | [2] |

| Mass Spec. | (DCI/NH₃) m/z 274 (M+) | [2] |

Interpretation of Data

-

¹H NMR: The spectrum is simple and confirms the structure. The singlet at 4.78 ppm corresponds to the two protons of the methylene group adjacent to the hydroxyl group. The singlet at 2.11 ppm represents the single proton of the hydroxyl group. The absence of a signal around 9-10 ppm confirms the complete reduction of the starting aldehyde.

-

Mass Spectrometry: The detection of the molecular ion peak at m/z 274 is consistent with the molecular weight of the compound (272.95 g/mol ), accounting for isotopic distribution and ionization.

Applications in Medicinal Chemistry and Drug Development

The Dibromothiazole Scaffold: A Strategic Asset

Thiazole-containing compounds exhibit a wide range of biological activities, including anticancer, antimicrobial, and anti-inflammatory properties.[4][5] The dibrominated scaffold of (2,4-dibromo-1,3-thiazol-5-yl)methanol is particularly valuable for several reasons:

-

Differential Reactivity: The bromine atom at the C2 position is generally more susceptible to nucleophilic substitution and metal-catalyzed cross-coupling reactions than the bromine at the C4 position. This differential reactivity allows for sequential and site-selective modifications, which is a cornerstone of modern synthetic strategy.

-

Vectorial Exploration: It allows chemists to systematically explore the chemical space around the thiazole core. One bromine can be used as an anchor point for one part of a pharmacophore, while the other can be modified to fine-tune properties like solubility, potency, or metabolic stability.[1]

-

Bioisosteric Replacement: Bromine atoms can act as bioisosteres for other groups and participate in halogen bonding, a type of non-covalent interaction that can be crucial for ligand-protein binding.

Role as a Versatile Intermediate

(2,4-dibromo-1,3-thiazol-5-yl)methanol is not typically the final active pharmaceutical ingredient (API) but rather a crucial intermediate. The primary alcohol can be easily oxidized back to the aldehyde for further reactions (e.g., Wittig or condensation reactions) or converted into other functional groups (e.g., amines, ethers, esters) to build more complex molecules. This versatility makes it a valuable starting material for creating libraries of compounds for high-throughput screening.

Diagram 2: Role as a Synthetic Hub

Caption: Versatility of the title compound as a key intermediate.

Safety, Handling, and Storage

Proper handling of (2,4-dibromo-1,3-thiazol-5-yl)methanol is essential due to its potential hazards. The information below is synthesized from available Safety Data Sheets (SDS).[6][7][8]

Hazard Identification

The compound is classified as hazardous.[8] Users should consult the full SDS before handling.

| GHS Classification | Hazard Statement |

| Acute Toxicity, Oral (Category 4) | H302: Harmful if swallowed |

| Skin Irritation (Category 2) | H315: Causes skin irritation |

| Eye Irritation (Category 2A) | H319: Causes serious eye irritation |

| STOT - Single Exposure (Category 3) | H335: May cause respiratory irritation |

Recommended Handling and Storage Procedures

-

Engineering Controls: Handle only in a well-ventilated area, preferably within a chemical fume hood.[6]

-

Personal Protective Equipment (PPE): Wear protective gloves, safety goggles with side-shields, and a lab coat.[8]

-

Handling: Avoid breathing dust, fumes, or gas. Avoid contact with skin, eyes, and clothing. Wash hands thoroughly after handling.[6][8]

-

Storage: Store in a tightly closed container in a cool, dry, and well-ventilated place.[6] For long-term stability, storage under an inert atmosphere (e.g., Argon or Nitrogen) at 2-8°C is recommended.[2] Keep away from incompatible materials such as strong oxidizing agents and strong acids.[7]

Diagram 3: Safe Handling Workflow

Caption: Recommended workflow for safely handling the title compound.

References

- Soleymani, R., et al. (n.d.). Synthesis New and Novel Aryl Thiazole Derivatives Compounds.

-

2,4-Dibromo-1,3-thiazole. (n.d.). PubChem. Available from: [Link]

-

Preparation method of 2-(2-bromo-1,3-thiazol-5-yl) acetonitrile. (2019). Patsnap Eureka. Available from: [Link]

- Synthesis and Chemistry of Thiazole Derivatives: Potential Antiviral Agents. (n.d.).

-

5-(4,4,5,5-Tetramethyl-1,3,2-dioxaborolan-2-yl)-1,3-thiazole. (n.d.). PubChem. Available from: [Link]

-

Thiazole: A Versatile Standalone Moiety Contributing to the Development of Various Drugs and Biologically Active Agents. (2022). MDPI. Available from: [Link]

-

Fragment-Sized Thiazoles in Fragment-Based Drug Discovery Campaigns: Friend or Foe? (2022). ACS Medicinal Chemistry Letters. Available from: [Link]

- Drug design: 4-thiazolidinones applications. Part 1. Synthetic routes to the drug-like molecules. (n.d.). Journal of Medical Science.

-

2,4-Dibromo-thiazole-5-carbaldehyde. (n.d.). PubChem. Available from: [Link]

-

New Series of Thiazole Derivatives: Synthesis, Structural Elucidation, Antimicrobial Activity, Molecular Modeling and MOE Docking. (2019). MDPI. Available from: [Link]

-

5-(Thiazol-4-yl)-1,3-dibromobenzene. (n.d.). PubChem. Available from: [Link]

-

Novel 1,3-Thiazole Analogues with Potent Activity against Breast Cancer. (2022). MDPI. Available from: [Link]

-

(5-Bromo-1,3,4-thiadiazol-2-yl)methanol. (n.d.). PubChem. Available from: [Link]

-

1,3-Thiazol-2-ylmethanol. (n.d.). PubChem. Available from: [Link]

-

Synthesis, biological evaluation and in-silico ADME studies of novel series of thiazolidin-2,4-dione derivatives. (2022). PubMed Central. Available from: [Link]

Sources

- 1. pdf.benchchem.com [pdf.benchchem.com]

- 2. 2,4-Dibromothiazole-5-methanol | 170232-68-5 [m.chemicalbook.com]

- 3. aggiefab.tamu.edu [aggiefab.tamu.edu]

- 4. mdpi.com [mdpi.com]

- 5. Fragment-Sized Thiazoles in Fragment-Based Drug Discovery Campaigns: Friend or Foe? - PMC [pmc.ncbi.nlm.nih.gov]

- 6. static.cymitquimica.com [static.cymitquimica.com]

- 7. fishersci.com [fishersci.com]

- 8. sigmaaldrich.com [sigmaaldrich.com]

An In-depth Technical Guide to the Solubility Profile of 2,4-Dibromothiazole-5-methanol

Introduction: The Critical Role of Solubility in Preclinical Assessment

In the landscape of contemporary drug discovery, the journey of a novel chemical entity from a promising hit to a viable clinical candidate is fraught with challenges. Among the most critical early hurdles is the determination of its physicochemical properties, with aqueous solubility standing as a paramount gatekeeper to bioavailability and, ultimately, therapeutic efficacy. Poor solubility can lead to suboptimal drug absorption, necessitating higher doses that may introduce toxicity, or complex formulation strategies that escalate development costs and timelines[1][2]. This guide provides a comprehensive technical overview of 2,4-Dibromothiazole-5-methanol, a heterocyclic compound of interest, with a focused exploration of the principles and methodologies for accurately characterizing its solubility profile. For drug development professionals, understanding these fundamentals is not merely an academic exercise but a cornerstone of informed decision-making in the preclinical phase.

Physicochemical Properties of 2,4-Dibromothiazole-5-methanol

A thorough understanding of a compound's intrinsic properties is the logical starting point for any solubility investigation. 2,4-Dibromothiazole-5-methanol is a substituted thiazole, a class of heterocyclic compounds prevalent in many pharmaceutical agents.

| Property | Value | Source |

| Chemical Formula | C4H3Br2NOS | [3][4] |

| Molecular Weight | 272.95 g/mol | [3][4] |

| CAS Number | 170232-68-5 | [3][4] |

| Appearance | Solid (form may vary) | [5][6] |

Conceptual Framework: Factors Governing Solubility

The solubility of a compound like 2,4-Dibromothiazole-5-methanol is not a single value but a multifactorial property influenced by both intrinsic and extrinsic variables. A robust experimental design must account for these factors to generate a meaningful and comprehensive solubility profile.

Caption: Key intrinsic and extrinsic factors influencing the solubility of a chemical entity.

-

pH: As a weak acid or base, the ionization state of a molecule can dramatically alter its aqueous solubility.[7][8][9] The pKa value is a critical determinant in this regard.

-

Temperature: For most solid solutes, solubility increases with temperature as the dissolution process is often endothermic.[7][9] However, this is not universally true, and temperature effects must be determined empirically.

-

Polarity of the Solvent: The principle of "like dissolves like" is fundamental. The polarity of the solvent system must be considered when assessing solubility.[7][9]

-

Polymorphism: The crystalline form of the solid material can significantly impact its solubility and dissolution rate. Different polymorphs of the same compound can exhibit different free energies and, consequently, different solubilities.

Experimental Determination of Thermodynamic Solubility: A Validated Protocol

The "shake-flask" method remains the gold standard for determining thermodynamic (or equilibrium) solubility due to its reliability and direct measurement of a saturated solution in equilibrium with the solid phase[10]. The following protocol is a self-validating system designed for accuracy and reproducibility.

Protocol: Equilibrium Solubility Determination via Shake-Flask Method

Objective: To determine the thermodynamic solubility of 2,4-Dibromothiazole-5-methanol in various pharmaceutically relevant media.

Materials:

-

2,4-Dibromothiazole-5-methanol (high purity)

-

Selection of solvents (e.g., Water, Phosphate Buffered Saline pH 7.4, 0.1 N HCl, 1-octanol)

-

Scintillation vials or glass test tubes with screw caps

-

Orbital shaker with temperature control

-

Analytical balance

-

Centrifuge

-

HPLC system with a suitable column and UV detector

-

Syringe filters (0.22 µm)

-

Calibrated pipettes

Methodology:

-

Preparation:

-

Prepare stock solutions of 2,4-Dibromothiazole-5-methanol in a suitable organic solvent (e.g., methanol) for HPLC calibration.

-

Generate a calibration curve by preparing a series of standards of known concentrations and analyzing them via HPLC. Ensure the R² value is >0.99.

-

-

Sample Incubation:

-

Add an excess amount of 2,4-Dibromothiazole-5-methanol to a series of vials. The key is to ensure that undissolved solid remains at the end of the experiment, confirming saturation. A starting point could be 5-10 mg of the compound.

-

Add a precise volume (e.g., 2 mL) of the desired solvent to each vial.

-

Securely cap the vials and place them in a temperature-controlled orbital shaker (e.g., 25°C or 37°C).

-

Agitate the samples at a constant speed for a predetermined time (typically 24-48 hours) to ensure equilibrium is reached.

-

-

Sample Processing & Analysis:

-

After incubation, allow the vials to stand undisturbed for a short period to let the excess solid settle.

-

Carefully withdraw an aliquot from the supernatant, avoiding any solid particles.

-

Immediately filter the aliquot through a 0.22 µm syringe filter to remove any remaining undissolved microparticles.

-

Dilute the filtered sample with the mobile phase to a concentration that falls within the linear range of the HPLC calibration curve.

-

Analyze the diluted sample by HPLC to determine the concentration of dissolved 2,4-Dibromothiazole-5-methanol.

-

-

Data Interpretation:

-

Using the calibration curve, calculate the concentration of the compound in the diluted sample.

-

Back-calculate to determine the concentration in the original saturated solution. This value represents the thermodynamic solubility.

-

Express the solubility in appropriate units (e.g., mg/mL, µg/mL, or mM).

-

Caption: Workflow for the Shake-Flask Solubility Determination Method.

High-Throughput Kinetic Solubility Screening

In early-stage discovery, where compound availability is limited and throughput is critical, kinetic solubility assays offer a pragmatic alternative to the labor-intensive thermodynamic method.[11] These methods measure the concentration at which a compound, introduced from a concentrated DMSO stock, begins to precipitate in an aqueous buffer. While not a measure of true equilibrium, it provides a rapid and valuable rank-ordering of compounds. Nephelometry, which measures light scattering from precipitated particles, is a common high-throughput technique for this purpose.[11]

Conclusion and Forward Outlook

Characterizing the solubility of 2,4-Dibromothiazole-5-methanol is a foundational step in evaluating its potential as a drug candidate. This guide has outlined the critical theoretical considerations and provided a robust, validated protocol for the experimental determination of its thermodynamic solubility. By systematically evaluating solubility in various biorelevant media, researchers can build a comprehensive profile that informs formulation strategies, aids in the interpretation of in-vitro and in-vivo study results, and ultimately, de-risks the progression of this and other promising compounds through the drug development pipeline. The principles and methodologies detailed herein represent best practices in the field, ensuring the generation of high-quality, reliable data for confident project advancement.

References

- Title: 4 Factors Affecting Solubility Of Drugs - Drug Delivery Leader.

- Title: 4 Factors Affecting Solubility of Drugs.

- Title: Factors that Affect the Solubility of Drugs.

- Title: Solubility of Drugs, Their Enhancement, Factors Affecting and Their Limitations: A Review.

- Title: Factors Influencing the Solubility of Drugs.

- Title: 2,4-Dibromothiazole-5-methanol - Safety Data Sheet.

- Title: 2,4-Dibromothiazole-5-methanol | 170232-68-5.

- Title: Experimental Examination of Solubility and Lipophilicity as Pharmaceutically Relevant Points of Novel Bioactive Hybrid Compounds.

- Title: 2,4-Dibromothiazole Safety Data Sheet.

- Title: 170232-68-5|2,4-Dibromothiazole-5-methanol|BLD Pharm.

- Title: 2,4-Dibromothiazole SAFETY DATA SHEET.

- Title: (PDF) Experimental and Computational Methods Pertaining to Drug Solubility.

- Title: 2,4-Dibromothiazole - Safety Data Sheet.

- Title: Safety Data Sheet - (5-Bromo-4-methylthiazol-2-yl)methanol.

- Title: 2,4-Dibromothiazole 97 4175-77-3.

- Title: Methods for measurement of solubility and dissolution rate of sparingly soluble drugs.

- Title: CAS 4175-77-3: 2,4-dibormothiazole.

- Title: 2,4-Dibromothiazole-5-methanol | 170232-68-5.

- Title: (PDF) The X-ray Structures of 2,4-Dibromothiazole and 2,4-Diacetyl-5-bromothiazole.

- Title: Drug solubility: why testing early matters in HTS.

- Title: Experimental Studies on the Thermal Properties and Decomposition Course of a Novel Class of Heterocyclic Anticancer Drug Candidates.

- Title: 2-Bromothiazole-5-methanol, min 98%, 10 grams.

- Title: 2,4-Dibromothiazole | 4175-77-3.

- Title: 2,4-Dibromothiazole | 4175-77-3 | FD09690.

- Title: 4175-77-3(2,4-Dibromothiazole) Product Description.

Sources

- 1. 4 Factors Affecting Solubility Of Drugs [drugdeliveryleader.com]

- 2. researchgate.net [researchgate.net]

- 3. 2,4-Dibromothiazole-5-methanol - Safety Data Sheet [chemicalbook.com]

- 4. 2,4-Dibromothiazole-5-methanol | 170232-68-5 [m.chemicalbook.com]

- 5. 2,4-Dibromothiazole 97 4175-77-3 [sigmaaldrich.com]

- 6. 2,4-Dibromothiazole | 4175-77-3 | Tokyo Chemical Industry (India) Pvt. Ltd. [tcichemicals.com]

- 7. ascendiacdmo.com [ascendiacdmo.com]

- 8. Factors that Affect the Solubility of Drugs | Pharmaguideline [pharmaguideline.com]

- 9. Factors Influencing the Solubility of Drugs | Pharmlabs [pharmlabs.unc.edu]

- 10. researchgate.net [researchgate.net]

- 11. bmglabtech.com [bmglabtech.com]

Understanding the Hazard Profile: A Tale of Two Moieties

An In-Depth Technical Guide to the Safe Handling of 2,4-Dibromothiazole-5-methanol

For Researchers, Scientists, and Drug Development Professionals

This guide provides a comprehensive overview of the safety considerations for 2,4-Dibromothiazole-5-methanol (CAS No. 170232-68-5), a key building block in medicinal chemistry and drug development. As its use becomes more prevalent, a thorough understanding of its hazard profile is critical for ensuring laboratory safety and regulatory compliance. This document moves beyond a standard Safety Data Sheet (SDS) to offer a deeper, scientifically-grounded perspective on why specific precautions are necessary, empowering researchers to work with this compound confidently and safely.

The safety profile of 2,4-Dibromothiazole-5-methanol is best understood by considering the contributions of its two primary structural components: the brominated thiazole core and the methanol group. The thiazole ring, substituted with two bromine atoms, presents hazards common to halogenated aromatic compounds, while the methanol group introduces risks associated with toxic and flammable alcohols.

The Brominated Thiazole Core: Irritation and Sensitization Potential

Brominated thiazoles are known to be skin and eye irritants.[1][2][3] The electron-withdrawing nature of the bromine atoms can enhance the reactivity of the thiazole ring, leading to potential interactions with biological macromolecules. This reactivity is the basis for its utility in synthesis but also underlies its irritant properties. Prolonged or repeated exposure may lead to skin sensitization in susceptible individuals.

The Methanol Group: Systemic Toxicity

The presence of the 5-methanol group introduces the well-documented hazards of methanol.[4] Methanol is toxic if ingested, inhaled, or absorbed through the skin.[4][5] Its toxicity is primarily due to its metabolism in the body to formaldehyde and then to formic acid. The accumulation of formic acid leads to metabolic acidosis and can cause severe damage to the optic nerve, potentially resulting in blindness.[4][5] Central nervous system depression is another significant effect of methanol exposure.[4][5]

GHS Classification and Hazard Statements

While a specific, comprehensive GHS classification for 2,4-Dibromothiazole-5-methanol is not consistently available across all suppliers, a conservative classification can be inferred from the hazards of its components. The following table summarizes the likely hazard classifications and statements.

| Hazard Class | Category | Hazard Statement |

| Acute Toxicity, Oral | 4 | H302: Harmful if swallowed.[1][3] |

| Skin Corrosion/Irritation | 2 | H315: Causes skin irritation.[1][3] |

| Serious Eye Damage/Eye Irritation | 1 | H318: Causes serious eye damage.[1][3] |

| Specific Target Organ Toxicity (Single Exposure) | 1 (Eyes, Central Nervous System) | H370: Causes damage to organs (optic nerve, central nervous system).[5] |

| Specific Target Organ Toxicity (Single Exposure) | 3 (Respiratory System) | H335: May cause respiratory irritation.[1][3] |

Hazard Pictograms:

Exposure Control and Personal Protection: A Multi-Layered Defense

Given the significant hazards, a robust exposure control plan is essential when working with 2,4-Dibromothiazole-5-methanol. The following diagram illustrates the hierarchy of controls, from most to least effective.

Caption: Hierarchy of Controls for Safe Handling.

Engineering Controls: Your First Line of Defense

All work with 2,4-Dibromothiazole-5-methanol, including weighing and preparing solutions, should be conducted in a certified chemical fume hood to prevent inhalation of dust or vapors.[6] The fume hood provides a physical barrier and ventilation to capture any airborne contaminants.

Personal Protective Equipment (PPE): The Essential Barrier

The following PPE is mandatory when handling 2,4-Dibromothiazole-5-methanol:

-

Eye Protection: Chemical safety goggles are required. A face shield should be worn in situations with a higher risk of splashing.[2]

-

Hand Protection: Nitrile or neoprene gloves should be worn. Given that no specific breakthrough time data is available, it is prudent to double-glove and change gloves immediately if contamination is suspected.[2]

-

Skin and Body Protection: A lab coat should be worn and buttoned. For larger quantities or tasks with a higher risk of spills, a chemically resistant apron is recommended.[3]

-

Respiratory Protection: If working outside of a fume hood is unavoidable (a situation that should be strictly limited and subject to a risk assessment), a NIOSH-approved respirator with an organic vapor cartridge is necessary.[3]

Emergency Procedures: Preparedness is Key

Accidents can happen, and a clear, well-rehearsed emergency plan is crucial. The following flowchart outlines the immediate steps to take in case of exposure.

Caption: Immediate First Aid for Exposure.

First-Aid Measures in Detail

-

Inhalation: Remove the individual to fresh air. If breathing is difficult, provide oxygen. Seek immediate medical attention.[1]

-

Skin Contact: Immediately remove all contaminated clothing. Wash the affected area with copious amounts of soap and water for at least 15 minutes.[1]

-

Eye Contact: Immediately flush eyes with plenty of water for at least 15 minutes, occasionally lifting the upper and lower eyelids. Remove contact lenses if present and easy to do. Seek immediate medical attention.[1][3]

-

Ingestion: Do NOT induce vomiting. Rinse the mouth with water. Never give anything by mouth to an unconscious person. Seek immediate medical attention.[1]

Handling and Storage: Maintaining Chemical Integrity and Safety

Proper handling and storage are paramount to preventing accidents and ensuring the longevity of the compound.

Safe Handling Practices

-

Avoid the formation of dust and aerosols.[2]

-

Use non-sparking tools.

-

Do not eat, drink, or smoke in the laboratory.[6]

Storage Conditions

Store in a tightly closed container in a cool, dry, and well-ventilated area.[2][6] Keep away from incompatible materials such as strong oxidizing agents.

Spill and Disposal Procedures: Responsible Management

Spill Response

In the event of a spill, evacuate the area and ensure adequate ventilation. Wearing appropriate PPE, cover the spill with an inert absorbent material such as sand or vermiculite.[6] Collect the material into a suitable container for disposal.

Waste Disposal

Dispose of waste in accordance with local, state, and federal regulations. This material should be treated as hazardous waste. Do not dispose of it down the drain.[2]

Reactivity and Stability

2,4-Dibromothiazole-5-methanol is stable under recommended storage conditions. However, it may be incompatible with strong oxidizing agents. The thiazole ring is generally resistant to electrophilic attack due to the deactivating effect of the nitrogen atom, but the bromine atoms can participate in various cross-coupling reactions.[7][8][9][10] Hazardous decomposition products may include carbon oxides, nitrogen oxides, sulfur oxides, and hydrogen bromide gas.

Toxicological Information: A Deeper Look

While specific toxicological studies on 2,4-Dibromothiazole-5-methanol are limited, the primary concerns are acute toxicity from the methanol component and irritation from the brominated thiazole.

-

Acute Effects: As previously mentioned, ingestion, inhalation, or skin absorption can lead to methanol poisoning, with symptoms that may be delayed.[4] Skin and eye contact will likely cause immediate irritation or burns.[1][3]

-

Chronic Effects: There is no specific data on the chronic effects of 2,4-Dibromothiazole-5-methanol. However, repeated exposure to methanol can cause damage to the nervous system and liver.

References

-

Decarboxylative Bromination of Thiazole Core and Consecutive Cross-Coupling Reactions - Beilstein Journal of Organic Chemistry. Available at: [Link]

-

QUANTITATIVE ASSESSMENT OF RELATIVE REACTIVITY OF MOLECULAR HALOGENS IN THE KINETICS OF HALOGENATIONS OF 2-METHYLTHIAZOLE IN AQU - TSI Journals. Available at: [Link]

-

α-Bromination of Aldehydes by Continuous Flow Chemistry and Its Application to the Flow Synthesis of 2-Aminothiazoles | Organic Process Research & Development - ACS Publications. Available at: [Link]

-

Chemistry of the thiazoles - Indian Academy of Sciences. Available at: [Link]

-

Hazards Classification - GPIC. Available at: [Link]

-

Course of bromination of thiazole and 2-methylthiazole (Journal Article) | OSTI.GOV. Available at: [Link]

-

Methanol: toxicological overview - GOV.UK. Available at: [Link]

Sources

- 1. fishersci.com [fishersci.com]

- 2. chemicalbook.com [chemicalbook.com]

- 3. file.medchemexpress.com [file.medchemexpress.com]

- 4. gov.uk [gov.uk]

- 5. gpic.com [gpic.com]

- 6. static.cymitquimica.com [static.cymitquimica.com]

- 7. researchgate.net [researchgate.net]

- 8. tsijournals.com [tsijournals.com]

- 9. ias.ac.in [ias.ac.in]

- 10. Course of bromination of thiazole and 2-methylthiazole (Journal Article) | OSTI.GOV [osti.gov]

An In-depth Technical Guide to the Procurement and Application of 2,4-Dibromothiazole-5-methanol for Chemical Research

Abstract

2,4-Dibromothiazole-5-methanol (CAS No. 170232-68-5) is a pivotal heterocyclic building block in medicinal chemistry and materials science. Its densely functionalized thiazole core, featuring two distinct bromine atoms and a primary alcohol, offers multiple reaction vectors for constructing complex molecular architectures. The successful integration of this reagent into a research program hinges on securing a high-quality, reliable supply and a thorough understanding of its chemical properties. This guide provides a comprehensive overview of 2,4-Dibromothiazole-5-methanol, detailing critical considerations for supplier selection, robust protocols for quality verification, and expert insights into its application in synthetic chemistry, thereby empowering researchers to accelerate their discovery workflows.

Introduction: The Strategic Value of 2,4-Dibromothiazole-5-methanol

The thiazole ring is a privileged scaffold in drug discovery, present in numerous FDA-approved drugs and clinical candidates.[1] Its ability to act as a bioisostere for other aromatic systems and engage in hydrogen bonding makes it a cornerstone of modern medicinal chemistry.[1][2] The subject of this guide, (2,4-dibromo-1,3-thiazol-5-yl)methanol, is a particularly valuable derivative. The differential reactivity of its two bromine atoms—typically with the C2-bromine being more susceptible to metalation or cross-coupling—allows for sequential and site-selective functionalization.[3] The hydroxymethyl group at the C5 position provides a handle for oxidation to the corresponding aldehyde, esterification, or conversion to other functional groups. This trifecta of reactive sites makes it an exceptionally versatile starting material for generating libraries of complex molecules for biological screening.[4][5]

Critical Parameters for Commercial Supplier Evaluation

Sourcing high-purity reagents is paramount to achieving reproducible and reliable experimental outcomes. When evaluating commercial suppliers for 2,4-Dibromothiazole-5-methanol, researchers must look beyond mere availability and price. The following workflow outlines a systematic approach to supplier qualification.

Figure 1: A workflow for qualifying commercial chemical suppliers.

A crucial step in this process is the scrutiny of the Certificate of Analysis (CoA). A reliable supplier will provide batch-specific data confirming the compound's identity and purity via methods such as ¹H NMR, LC-MS, or HPLC.[6] Absence of such documentation should be considered a significant red flag.

Comparative Analysis of Commercial Suppliers

Several chemical suppliers offer 2,4-Dibromothiazole-5-methanol. The following table provides a comparative summary based on publicly available data. Note that stock levels and pricing are subject to change and should be verified directly with the supplier.

| Supplier | Product Number (Example) | Stated Purity | CAS Number | Notes / Available Data |

| BLD Pharm | BD109866 | 97% | 170232-68-5 | Provides access to analytical spectra (NMR, HPLC, LC-MS) on their website.[6] |

| ChemicalBook | CB12129454 | Varies by lister | 170232-68-5 | Acts as a directory; lists multiple suppliers. Provides basic properties and a sample ¹H NMR spectrum.[7] |

| Aladdin | D182021 | ≥95% | 170232-68-5 | Offers various pack sizes.[8][9] |

| US Biological | D426055 | Highly Purified | 170232-68-5 | Focuses on biochemicals for life science research.[10] |

This table is for informational purposes and does not constitute an endorsement of any specific supplier. Researchers are required to perform their own due diligence.

Technical Protocol: In-House Quality Control Verification

Trustworthiness in chemical synthesis is built upon a self-validating system. Upon receiving a new batch of 2,4-Dibromothiazole-5-methanol, it is imperative to perform independent analytical verification before committing the material to a reaction.

Objective: To confirm the identity and estimate the purity of commercially supplied 2,4-Dibromothiazole-5-methanol.

Materials:

-

2,4-Dibromothiazole-5-methanol (as received)

-

Deuterated chloroform (CDCl₃) with 0.03% v/v Tetramethylsilane (TMS)

-

NMR tubes

-

HPLC-grade methanol and water

-

LC-MS vials

Protocol 1: ¹H NMR Spectroscopy

-

Sample Preparation: Accurately weigh 5-10 mg of the compound and dissolve it in ~0.7 mL of CDCl₃ in a clean vial.

-

Transfer: Transfer the solution to an NMR tube.

-

Acquisition: Acquire a ¹H NMR spectrum on a 400 MHz or higher spectrometer.

-

Data Analysis:

-

Identity Confirmation: The spectrum should be consistent with the expected structure. Key expected signals are a singlet for the methylene protons (-CH₂OH) around δ 4.78 ppm and a broad singlet for the hydroxyl proton (-OH) which can vary (e.g., δ 2.11 ppm).[7] The chemical shifts may vary slightly depending on the solvent and concentration.

-

Purity Estimation: Integrate the product peaks against peaks from known impurities (e.g., residual solvents like ethyl acetate or hexane from purification). The absence of significant unidentifiable peaks indicates high purity.

-

Protocol 2: LC-MS Analysis

-

Sample Preparation: Prepare a ~1 mg/mL stock solution in methanol. Dilute this stock 100-fold with a 50:50 methanol:water mixture to prepare a ~10 µg/mL working solution.

-

Chromatographic Conditions (Typical):

-

Column: C18 reverse-phase, 2.1 x 50 mm, 1.8 µm

-

Mobile Phase A: Water + 0.1% Formic Acid

-

Mobile Phase B: Methanol + 0.1% Formic Acid

-

Gradient: Start at 5% B, ramp to 95% B over 5 minutes, hold for 2 minutes, then re-equilibrate.

-

Flow Rate: 0.3 mL/min

-

Injection Volume: 2 µL

-

-

Mass Spectrometry Conditions:

-

Ionization Mode: Electrospray Ionization, Positive (ESI+)

-

Scan Range: m/z 100-500

-

-

Data Analysis:

-

Purity: The primary peak in the chromatogram should account for >95% of the total integrated peak area.

-

Identity Confirmation: The mass spectrum for the main peak should show the expected molecular ion. The molecular weight is 272.95 g/mol .[7] Expect to see the isotopic pattern characteristic of two bromine atoms (peaks at [M+H]⁺, [M+2+H]⁺, and [M+4+H]⁺ with an approximate ratio of 1:2:1).

-

Application Protocol: Selective Suzuki-Miyaura Cross-Coupling

This protocol demonstrates the utility of 2,4-Dibromothiazole-5-methanol as a building block, leveraging the higher reactivity of the C2-bromine for a selective cross-coupling reaction. This is a foundational step for building molecular diversity.

Objective: To selectively couple a phenylboronic acid at the C2-position of the thiazole ring.

Figure 2: Workflow for a selective Suzuki-Miyaura cross-coupling reaction.

Experimental Procedure:

-

Inert Atmosphere: To an oven-dried round-bottom flask equipped with a magnetic stir bar and condenser, add 2,4-Dibromothiazole-5-methanol (1.0 eq), phenylboronic acid (1.2 eq), and the chosen solvent (e.g., 1,2-dimethoxyethane, DME).

-

Degassing: Seal the flask and thoroughly degas the solvent by bubbling argon or nitrogen through the solution for 15-20 minutes. Causality: This step is critical to remove dissolved oxygen, which can oxidize the phosphine ligands and deactivate the palladium catalyst, leading to failed or low-yielding reactions.

-

Reagent Addition: Add the aqueous sodium carbonate solution (3.0 eq) followed by the palladium catalyst, tetrakis(triphenylphosphine)palladium(0) (Pd(PPh₃)₄, 0.05 eq).

-

Reaction: Heat the mixture to reflux (typically 80-90 °C) under the inert atmosphere.

-

Monitoring (Self-Validation): Monitor the reaction's progress by thin-layer chromatography (TLC) or LC-MS. A successful reaction will show the consumption of the starting material and the appearance of a new, less polar product spot.

-

Workup: Once the reaction is complete (typically 4-12 hours), cool the mixture to room temperature. Dilute with water and extract the product into an organic solvent such as ethyl acetate (3x).

-

Purification: Combine the organic layers, dry over anhydrous sodium sulfate, filter, and concentrate under reduced pressure. Purify the crude residue by flash column chromatography on silica gel using a hexanes/ethyl acetate gradient.

-

Confirmation: Confirm the structure of the product, (4-bromo-2-phenylthiazol-5-yl)methanol, by NMR and mass spectrometry. The remaining bromine at the C4 position is now available for subsequent diversification reactions.

Safety and Handling

Based on available Safety Data Sheets (SDS), 2,4-Dibromothiazole and its derivatives are hazardous materials.[11][12][13][14][15]

-

Hazards: Harmful if swallowed (Acute toxicity, oral), causes skin irritation, and causes serious eye damage.[12][13][14] May cause respiratory irritation.

-

Handling: Always handle this chemical in a well-ventilated fume hood. Wear appropriate Personal Protective Equipment (PPE), including chemical-resistant gloves (e.g., nitrile), a lab coat, and safety goggles with side shields.[12][14] Avoid creating dust.

-

Storage: Store in a tightly sealed container in a cool, dry, and well-ventilated area, away from strong oxidizing agents.[15]

Conclusion

2,4-Dibromothiazole-5-methanol is a powerful and versatile reagent for accelerating drug discovery and chemical synthesis programs. Its value, however, is directly tied to its quality. By implementing a rigorous supplier qualification workflow, performing in-house quality control, and understanding the nuances of its reactivity, researchers can confidently and reproducibly leverage this building block to construct novel and impactful molecules.

References

-

USA Chemical Suppliers. (n.d.). 2,4-dibromothiazole suppliers USA. Retrieved from [Link]

-